LogP Lipophilicity Gain vs. Non-Chlorinated Analog
Methyl 6-acetamido-3-chloropicolinate exhibits a calculated LogP of 2.13, compared to 0.5 for the non-chlorinated analog methyl 6-acetamidopicolinate (CAS 98953-28-7), representing a 1.63-unit increase in octanol-water partition coefficient . This LogP shift moves the compound from a relatively hydrophilic space into a moderately lipophilic range, which predicts enhanced passive membrane permeability (typically optimal between LogP 1–4 for oral bioavailability) and altered pharmacokinetic distribution in whole-organism assays .
| Evidence Dimension | Octanol-water partition coefficient (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.13 |
| Comparator Or Baseline | Methyl 6-acetamidopicolinate (CAS 98953-28-7): LogP = 0.5 |
| Quantified Difference | ΔLogP = +1.63 (4.26-fold increase in partition coefficient) |
| Conditions | Computed LogP via standardized fragment-based algorithm (Chemsrc); both compounds are neutral methyl esters with identical 6-acetamido substitution; difference arises solely from 3-chloro vs. 3-H substitution on the pyridine ring. |
Why This Matters
A 1.63-unit LogP increase can alter membrane flux by over an order of magnitude, meaning the chlorinated compound may exhibit significantly different cellular uptake, off-target partitioning, and in vivo distribution—critical considerations for SAR campaigns and lead optimization where lipophilicity must be precisely tuned.
